molecular formula C10H8INO B11838042 7-Iodo-6-methoxyquinoline

7-Iodo-6-methoxyquinoline

Cat. No.: B11838042
M. Wt: 285.08 g/mol
InChI Key: PPRMMVQODZSWOH-UHFFFAOYSA-N
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Description

7-Iodo-6-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their broad range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-6-methoxyquinoline typically involves the iodination of 6-methoxyquinoline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the quinoline ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-6-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: The iodine atom can be reduced to form 6-methoxyquinoline.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Quinoline derivatives with aldehyde or carboxylic acid groups.

    Reduction: 6-Methoxyquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Iodo-6-methoxyquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.

    Industry: Used in the development of new materials, such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of 7-Iodo-6-methoxyquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The compound may induce oxidative stress in cells, leading to DNA damage and apoptosis.

Comparison with Similar Compounds

    6-Methoxyquinoline: Lacks the iodine atom, resulting in different reactivity and biological activity.

    7-Fluoro-6-methoxyquinoline: Fluorine substitution instead of iodine, leading to different chemical properties and applications.

    7-Chloro-6-methoxyquinoline:

Uniqueness: 7-Iodo-6-methoxyquinoline is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

7-iodo-6-methoxyquinoline

InChI

InChI=1S/C10H8INO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,1H3

InChI Key

PPRMMVQODZSWOH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC=N2)I

Origin of Product

United States

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